molecular formula C16H18N4O2 B13575847 2-[4-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]ethanol

2-[4-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]ethanol

Cat. No.: B13575847
M. Wt: 298.34 g/mol
InChI Key: DSKGOKHOBPYUEE-UHFFFAOYSA-N
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Description

2-(4-{8-oxa-3,5-diazatricyclo[7400,2,7]trideca-1(9),2,4,6,10,12-hexaen-6-yl}piperazin-1-yl)ethan-1-ol is a complex organic compound with a unique tricyclic structure This compound is characterized by its intricate arrangement of nitrogen, oxygen, and carbon atoms, forming a highly stable and reactive molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6,10,12-hexaen-6-yl}piperazin-1-yl)ethan-1-ol involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions involving nitrogen and oxygen-containing intermediates.

    Introduction of the piperazine ring: This step involves the reaction of the tricyclic core with piperazine under controlled conditions.

    Attachment of the ethan-1-ol group: The final step involves the addition of the ethan-1-ol group to the piperazine ring, completing the synthesis.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or continuous flow reactors: These are used to carry out the cyclization and subsequent reactions efficiently.

    Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-{8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6,10,12-hexaen-6-yl}piperazin-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4-{8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6,10,12-hexaen-6-yl}piperazin-1-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6,10,12-hexaen-6-yl}piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6,10,12-hexaen-6-yl}piperazin-1-yl)ethan-1-ol stands out due to its unique combination of a tricyclic core with a piperazine ring and an ethan-1-ol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

2-[4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C16H18N4O2/c21-10-9-19-5-7-20(8-6-19)16-15-14(17-11-18-16)12-3-1-2-4-13(12)22-15/h1-4,11,21H,5-10H2

InChI Key

DSKGOKHOBPYUEE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=NC=NC3=C2OC4=CC=CC=C43

Origin of Product

United States

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